![molecular formula C17H23N3O3S B2443260 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886923-81-5](/img/structure/B2443260.png)
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as AEBS, and it has been synthesized using different methods. The purpose of
Wissenschaftliche Forschungsanwendungen
AEBS has been used in various scientific research applications, including as a fluorescent probe for the detection of proteins and enzymes. It has also been used as a ligand for the synthesis of metal complexes. Additionally, AEBS has been used in the development of biosensors for the detection of biomolecules.
Wirkmechanismus
The exact mechanism of action of AEBS is not fully understood. However, it has been suggested that the compound interacts with proteins and enzymes through covalent binding, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
AEBS has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, AEBS has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AEBS in lab experiments is its high sensitivity and specificity for the detection of proteins and enzymes. However, one limitation is that it may not be suitable for use in vivo due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for the use of AEBS in scientific research. One potential application is in the development of biosensors for the detection of disease biomarkers. Additionally, AEBS could be used in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of AEBS and its potential applications in various fields.
Conclusion:
In conclusion, 1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound that has potential applications in various scientific research fields. It has been synthesized using different methods and has been shown to have a range of biochemical and physiological effects. While there are advantages and limitations to using AEBS in lab experiments, there are several future directions for its use in the development of biosensors and new drugs.
Synthesemethoden
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone has been synthesized using different methods, including the reaction of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanamine with 1-bromoheptane in the presence of a base. Another method involves the reaction of 2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanamine with 1-chloroheptane in the presence of a base. These methods have been successful in producing the AEBS compound.
Eigenschaften
IUPAC Name |
1-(azepan-1-yl)-2-(2-ethylsulfonylbenzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-2-24(22,23)17-18-14-9-5-6-10-15(14)20(17)13-16(21)19-11-7-3-4-8-12-19/h5-6,9-10H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKPPSVHCDEUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(azepan-1-yl)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

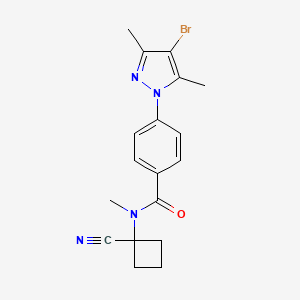

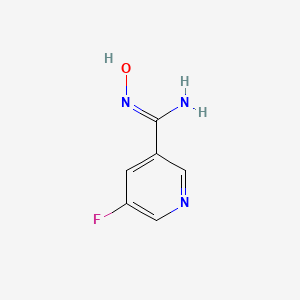
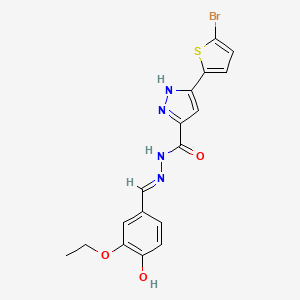
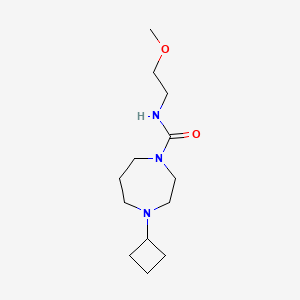
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2443188.png)
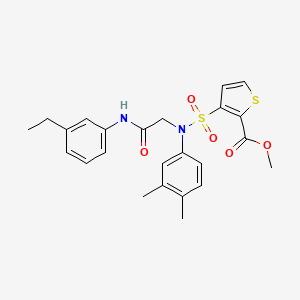
![N-[[4-Propan-2-yloxy-2-(trifluoromethyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2443191.png)
acetate](/img/structure/B2443193.png)
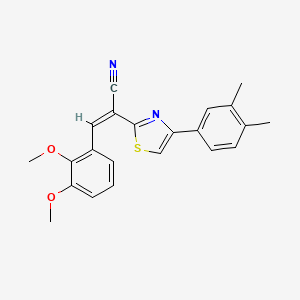
![tert-butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B2443197.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2443198.png)
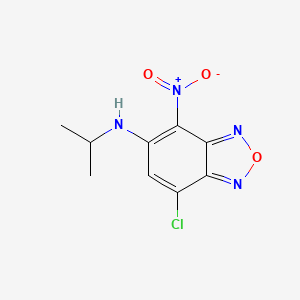
![3-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2443200.png)